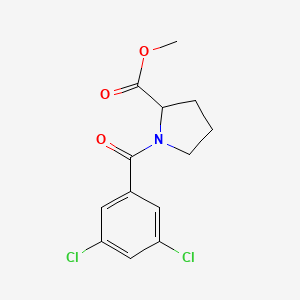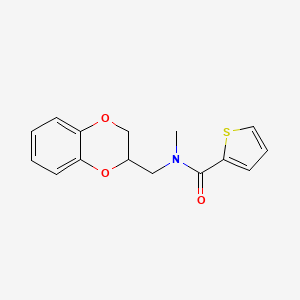![molecular formula C12H9ClN4OS2 B7545371 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol, also known as CCTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCTP is a tetrazole-based compound that has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol can improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol in lab experiments is that it is relatively easy to synthesize. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to study its potential applications in other fields, such as material science and biochemistry. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to obtain 5-chlorothiophene-2-carbonyl chloride. This compound is then reacted with sodium azide to obtain 5-chlorothiophene-2-carbonyl azide. Finally, the reaction of 5-chlorothiophene-2-carbonyl azide with 4-hydroxyphenylacetylene in the presence of copper(I) iodide and triphenylphosphine results in the formation of 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol.
Applications De Recherche Scientifique
4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to have potential as an anticancer agent. Studies have shown that 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
4-[5-[(5-chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c13-11-6-5-10(20-11)7-19-12-14-15-16-17(12)8-1-3-9(18)4-2-8/h1-6,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBUAXXKVAQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)


![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)